molecular formula C8H12N2O2 B15211310 [3,3'-Bipyrrolidine]-5,5'-dione CAS No. 114601-41-1

[3,3'-Bipyrrolidine]-5,5'-dione

Cat. No.: B15211310
CAS No.: 114601-41-1
M. Wt: 168.19 g/mol
InChI Key: UZDUDQBSVXFKME-UHFFFAOYSA-N
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Description

[3,3'-Bipyrrolidine]-5,5'-dione is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a bipyrrolidine scaffold with dione functional groups, a structure that is often explored for its potential biological activity. While specific studies on this exact compound are limited, research on closely related pyrrolidine-2,5-dione (succinimide) derivatives shows that this class of compounds has significant research value. These related compounds have been investigated as anticonvulsant agents, with some derivatives demonstrating higher potency than reference drugs like ethosuximide in preclinical models . Furthermore, the pyrrolidine-2,5-dione scaffold is a key framework in the design of multi-functional hybrid molecules for treating conditions like epilepsy and neuropathic pain . Other research areas for similar structures include the development of new antimicrobials and inhibitors of bacterial penicillin-binding proteins (PBPs) for tackling multidrug-resistant infections . The structural features of this compound suggest it may serve as a versatile building block for synthesizing novel compounds for pharmacological screening and mechanism of action studies. This product is intended for research purposes in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

114601-41-1

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

4-(5-oxopyrrolidin-3-yl)pyrrolidin-2-one

InChI

InChI=1S/C8H12N2O2/c11-7-1-5(3-9-7)6-2-8(12)10-4-6/h5-6H,1-4H2,(H,9,11)(H,10,12)

InChI Key

UZDUDQBSVXFKME-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1=O)C2CC(=O)NC2

Origin of Product

United States

Structural Context: Position Within the Dioxopyrrolidine and Bipyrrolidine Compound Classes

[3,3'-Bipyrrolidine]-5,5'-dione is a molecule that belongs to two significant classes of organic compounds: dioxopyrrolidines and bipyrrolidines. The name itself reveals its core structure: a bipyrrolidine system, which consists of two pyrrolidine (B122466) rings linked together, and the "-dione" suffix, indicating the presence of two ketone functional groups. Specifically, the designation "[3,3'-Bipyrrolidine]" signifies that the two pyrrolidine rings are connected at their respective 3-positions. The "5,5'-dione" part of the name indicates that each pyrrolidine ring has a carbonyl group at the 5-position.

The pyrrolidine-2,5-dione moiety, also known as a succinimide (B58015) ring, is a well-established pharmacophore found in a wide range of biologically active compounds. semanticscholar.org This structural unit is recognized for its ability to participate in various biological interactions, and its derivatives have been explored for anticonvulsant, anti-inflammatory, and other therapeutic applications. semanticscholar.orgebi.ac.uk The presence of two such rings in this compound suggests a potential for multifaceted interactions and the development of molecules with novel properties.

Historical Development and Early Investigations of the Bipyrrolidine Core

The exploration of the bipyrrolidine core predates the specific focus on [3,3'-Bipyrrolidine]-5,5'-dione. Early investigations into bipyrrolidine chemistry were often driven by the quest for new diamine ligands for catalysis and the synthesis of natural products. The development of synthetic routes to enantiomerically pure 2,2'-bipyrrolidine (B3281945), for instance, was a significant milestone. orgsyn.orgresearchgate.net These early syntheses often involved multi-step sequences starting from chiral precursors like tartaric acid. researchgate.net

One of the initial syntheses of a d,l/meso mixture of 2,2'-bispyrrolidines involved a heterogeneous hydrogenation, which was noted for being sluggish and having reproducibility issues. orgsyn.org A significant advancement came with the development of a photodimerization method for producing the d,l/meso mixture of 2,2'-bispyrrolidines on a larger scale. orgsyn.org The ability to resolve these mixtures to obtain the individual enantiomers was crucial for their application in asymmetric synthesis. orgsyn.org

The study of 2,3-dioxopyrrolidines and their derived bipyrrolidines also contributed to the foundational knowledge in this area. A 1956 study published in The Journal of Organic Chemistry detailed investigations into these related structures, providing early insights into the chemistry of pyrrolidine-based dimers. acs.org While not focused on the exact isomer of this compound, this early work laid the groundwork for understanding the reactivity and properties of such systems.

Rationale for Research Focus on 3,3 Bipyrrolidine 5,5 Dione Scaffolds

Direct Construction of the this compound Linkage

The most direct approach to synthesizing this compound involves the formation of the C3-C3' bond as a key step. This can be conceptually achieved through either homocoupling strategies or self-condensation reactions of suitable pyrrolidinedione precursors.

Homocoupling Strategies for C3-C3' Bond Formation (e.g., Wurtz-type methods)

The Wurtz reaction, a classic method for the formation of carbon-carbon bonds through the reductive coupling of two alkyl halides with a metal, offers a potential, albeit challenging, route to the this compound core. nih.govresearchgate.net This would involve the synthesis of a 3-halopyrrolidine-2,5-dione precursor, which could then be subjected to reductive homocoupling.

The general mechanism involves the formation of an organometallic intermediate, which then undergoes nucleophilic substitution with another molecule of the alkyl halide. researchgate.net While sodium is the traditional metal used, other metals and reagents have been employed to improve yields and substrate scope. nih.gov

Reaction Type Precursor Reagents Product Potential Challenges
Wurtz-type Coupling3-Halo-pyrrolidine-2,5-dioneSodium, Zinc, or other reducing metalsThis compoundLow yields, side reactions (elimination), functional group intolerance

However, the Wurtz reaction is often limited by low yields and the formation of side products, particularly with substrates bearing sensitive functional groups like the imide moiety in the pyrrolidine-2,5-dione ring. nih.gov The strongly reducing conditions could potentially lead to the opening of the heterocyclic ring or other undesired transformations. A more modern and milder approach might involve transition-metal-catalyzed homocoupling reactions, which often offer better functional group tolerance and selectivity.

Self-Condensation Reactions of Pyrrolidinedione Precursors (e.g., aldol-type condensations)

The aldol (B89426) condensation is a powerful tool for C-C bond formation, typically involving the reaction of an enolate with a carbonyl compound. masterorganicchemistry.comyoutube.comyoutube.com In the context of synthesizing this compound, a self-condensation of a pyrrolidine-2,5-dione precursor could be envisioned. This would require the formation of an enolate at the C3 position, which would then act as a nucleophile, attacking the C3 carbonyl of another molecule. Subsequent dehydration would lead to the dimeric structure.

The initial step is the deprotonation at the alpha-carbon to the carbonyl group to form a nucleophilic enolate. youtube.com This enolate then adds to the carbonyl group of another molecule, forming a β-hydroxy carbonyl compound, which can then dehydrate, often upon heating, to yield an α,β-unsaturated carbonyl compound. masterorganicchemistry.comresearchgate.net

Biogenic amines have been shown to catalyze the self-aldol condensation of aldehydes in the presence of living cells, highlighting the potential for biocatalytic approaches. nih.gov

Reaction Type Precursor Conditions Intermediate Final Product
Aldol-type Self-CondensationPyrrolidine-2,5-dioneBase or acid catalysis, heatβ-hydroxy-[3,3'-bipyrrolidine]-5,5'-dioneThis compound (after dehydration)

A significant challenge in this approach would be controlling the regioselectivity of the enolization and the subsequent condensation, as well as preventing polymerization or other side reactions.

Multicomponent Reaction Approaches Leading to Dioxopyrrolidine Rings and Their Coupling

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, offer an efficient and atom-economical alternative to traditional stepwise synthesis. researchgate.netnih.gov While a direct MCR for this compound has not been reported, related strategies for the synthesis of highly substituted pyrrolidines and other heterocyclic diones suggest the feasibility of this approach.

Condensation of Carbonyl Compounds and Amines with Activated Methylenes

A plausible multicomponent strategy could involve the condensation of a dicarbonyl compound, an amine, and a component that could ultimately form the C3-C3' bond. For instance, a reaction analogous to the synthesis of 3,5-diarylpiperidin-2,6-diones from ethyl 2-arylacetates, formaldehyde, and amines could be adapted. nih.gov

Reactions Involving Schiff Bases and Pyruvic Acid Derivatives

Schiff bases, formed from the condensation of primary amines and aldehydes or ketones, are versatile intermediates in organic synthesis. organic-chemistry.org Reactions involving Schiff bases and derivatives of pyruvic acid could potentially be harnessed in a multicomponent fashion to construct the pyrrolidinedione ring system. The strategic choice of reactants could allow for the introduction of functionality at the C3 position that could be later used for a coupling reaction.

Stereocontrolled Synthesis of Bipyrrolidine Scaffolds

The synthesis of enantiomerically pure this compound is of significant interest for applications in medicinal chemistry. Stereocontrolled synthesis of bipyrrolidine scaffolds can be achieved through various methods, including the use of chiral auxiliaries, asymmetric catalysis, and cycloaddition reactions. nih.govua.esmdpi.com

One effective strategy for the diastereoselective synthesis of densely substituted pyrrolidines is the 1,3-dipolar cycloaddition between azomethine ylides and dipolarophiles. ua.es The use of a chiral N-tert-butanesulfinyl group as an electron-withdrawing group on a 1-azadiene has been shown to allow for the highly diastereoselective synthesis of pyrrolidines. ua.es This methodology could potentially be adapted to a system where the dipolarophile or the dipole precursor contains a latent pyrrolidine-2,5-dione moiety or a precursor that can be readily converted to it.

Another approach involves the stereodivergent allylation of chiral N-tert-butanesulfinyl imines, which allows for the introduction of various substituents at the α-position of the pyrrolidine (B122466) scaffold with control over the absolute configuration. nih.gov

Method Key Principle Potential Application to this compound Reference
Chiral AuxiliaryA chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction.Use of a chiral N-tert-butanesulfinyl group on a pyrrolidinedione precursor to control the stereochemistry of the C3-C3' bond formation. nih.gov
Asymmetric CatalysisA chiral catalyst is used to create a chiral environment for the reaction, leading to an enantiomerically enriched product.Enantioselective coupling of two pyrrolidinedione units using a chiral transition metal catalyst. mdpi.com
1,3-Dipolar CycloadditionA [3+2] cycloaddition reaction between a 1,3-dipole (e.g., an azomethine ylide) and a dipolarophile (e.g., an alkene) to form a five-membered ring.A stepwise approach where a stereodefined pyrrolidine is first synthesized via cycloaddition and then coupled to form the bipyrrolidine structure. ua.es

These stereocontrolled methods, while not yet applied directly to the synthesis of this compound, provide a strong foundation for the development of synthetic routes to its chiral isomers.

Diastereoselective Pathways to this compound Derivatives

The control of diastereoselectivity is crucial in the synthesis of complex molecules with multiple stereocenters. For derivatives of this compound, several strategies can be envisaged based on established methods for analogous pyrrolidine systems.

One effective method for achieving high diastereoselectivity is through multicomponent reactions. For instance, a ytterbium triflate (Yb(OTf)₃)-catalyzed three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters has been shown to produce highly substituted pyrrolidines with excellent diastereoselectivity. organic-chemistry.org This reaction proceeds through the in situ formation of an aldimine, which then reacts with the cyclopropanediester to yield the pyrrolidine ring, predominantly with a cis relationship between the substituents at the C2 and C5 positions. organic-chemistry.org While this method has been demonstrated for a range of pyrrolidines, its adaptation to form the bipyrrolidine structure would be a novel extension.

Another powerful technique for diastereoselective synthesis is the 1,3-dipolar cycloaddition. A highly efficient synthesis of bispiro[butyrolactone–pyrrolidine–indanedione] hybrids has been achieved through the 1,3-dipolar cycloaddition of azomethine ylides with α,β-unsaturated butyrolactones as dipolarophiles. rsc.org This method yields potentially bioactive compounds in good yields and with high diastereoselectivities (up to 89% yield and >20:1 dr). rsc.org The principles of this cycloaddition could be applied to the synthesis of this compound derivatives by designing appropriate dipolarophiles and azomethine ylides.

Furthermore, reductive amination procedures have proven effective in the diastereoselective synthesis of pyrrolidinone-containing dipeptide analogues from pyrrolidine-2,4-diones. nih.govresearchgate.net This two-step process provides a library of compounds in high yields and with excellent diastereoselectivity, demonstrating the utility of this pathway for constructing complex pyrrolidinone structures. nih.gov

Table 1: Diastereoselective Synthesis of Pyrrolidines via Yb(OTf)₃-Catalyzed Three-Component Reaction organic-chemistry.org
AldehydeAmineCatalystYield (%)Diastereomeric Ratio (cis:trans)
BenzaldehydeBenzylamineYb(OTf)₃91>98:2
4-ChlorobenzaldehydeBenzylamineYb(OTf)₃94>98:2
4-MethoxybenzaldehydeBenzylamineYb(OTf)₃84>98:2
2-NaphthaldehydeBenzylamineYb(OTf)₃88>98:2

Enantioselective Approaches for Chiral [3,3'-Bipyrrolidine]-5,5'-diones

The development of enantioselective methods to access chiral [3,3'-Bipyrrolidine]-5,5'-diones is of high importance. Asymmetric catalysis, using either metal complexes or organocatalysts, provides the most efficient routes to such molecules.

A notable example in the synthesis of related chiral N-heterocycles is the copper-catalyzed asymmetric cyclizative aminoboration. nih.govresearchgate.net This method has been successfully applied to the synthesis of chiral 2,3-cis-disubstituted piperidines with excellent enantioselectivity. nih.govresearchgate.net The use of a chiral ligand, such as (S,S)-Ph-BPE, with a copper catalyst allows for the formation of the heterocyclic ring with high enantio- and diastereocontrol. researchgate.net This strategy could potentially be adapted for the enantioselective synthesis of chiral bipyrrolidine derivatives.

Iridium-catalyzed asymmetric hydrogenation represents another powerful tool for the synthesis of chiral nitrogen-containing compounds. nih.gov For instance, 3,3-diarylpropyl amines have been synthesized with high enantioselectivity (98–99% ee) through the asymmetric hydrogenation of 3,3-diarylallyl phthalimides using an Ir–UbaPHOX catalyst. nih.gov The high level of enantiocontrol achieved in this system suggests its potential applicability for the synthesis of chiral precursors to this compound.

The synthesis of axially chiral biaryl compounds can also provide inspiration. A catalytic asymmetric synthesis of 3,3'-bisindoles with single axial chirality has been achieved using a chiral phosphoric acid (CPA)-catalyzed enantioselective addition. nih.gov This approach, which relies on dynamic kinetic resolution, could be conceptually extended to the synthesis of atropisomeric this compound derivatives.

Table 2: Enantioselective Synthesis of a Chiral Piperidine Intermediate via Cu-Catalyzed Cyclizative Aminoboration nih.govresearchgate.net
CatalystLigandBaseYield (%)Enantiomeric Excess (ee, %)
[CuOTf]₂·PhH(S,S)-Ph-BPENaOMe6296

Catalytic Synthesis Protocols for this compound and its Precursors

Catalytic methods offer efficient and atom-economical routes to the synthesis of heterocyclic compounds, including the pyrrolidinedione core. Both metal-catalyzed and organocatalytic strategies have been extensively developed.

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful methods for the construction of heterocyclic rings. nih.gov A variety of metals, including rhodium, zinc, and copper, have been employed for the synthesis of pyrrolidine precursors and related heterocycles. nih.govorganic-chemistry.org

For example, rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids and pyridine (B92270) derivatives have been used to synthesize 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. nih.gov Similarly, zinc iodide has been shown to be an effective catalyst for the conversion of dienyl azides into substituted pyrroles at room temperature, offering a mild and efficient pathway for pyrrole (B145914) formation. organic-chemistry.org

Copper-catalyzed intramolecular aminooxygenation of alkenylimines is another valuable method for the synthesis of substituted pyrrolines. nih.gov These metal-catalyzed transformations highlight the diverse strategies available for the construction of the pyrrolidine ring, which could be applied to the synthesis of this compound precursors.

Asymmetric organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, with proline and its derivatives being among the most successful catalysts. mdpi.comnih.gov These catalysts can be employed in a variety of transformations to produce pyrrolidine-containing structures with high enantioselectivity. mdpi.com

For instance, a novel chiral spiro-pyrrolidine silyl (B83357) ether organocatalyst has been designed and applied to the asymmetric Michael addition for the construction of all-carbon quaternary centers, affording the desired products in up to 99% ee. rsc.org Additionally, 3-decyl-β-proline has been synthesized and used as a catalyst in Michael additions in water, leading to high yields and diastereoselectivities. nih.gov The use of such organocatalysts could be a key strategy in the asymmetric synthesis of this compound.

Biocatalysis offers an environmentally friendly alternative for the synthesis of complex molecules. While specific biocatalytic routes to this compound have not been reported, the broader application of enzymes in the synthesis of pyrrolidine and other N-heterocycles suggests the potential for future development in this area.

Reactivity of the Pyrrolidine-2,5-dione Moieties

The pyrrolidine-2,5-dione scaffold is a recurring motif in many biologically active compounds and synthetic intermediates. researchgate.net Its reactivity is characterized by the two carbonyl groups and the nitrogen heteroatom within the five-membered ring.

Carbonyl Reactivity (e.g., cyclization, substitution reactions)

The carbonyl groups of the pyrrolidine-2,5-dione system are primary sites for nucleophilic attack. The succinimide (B58015) ring itself is often formed via a cyclization reaction. For instance, the synthesis of pyrrolidinedione derivatives can be achieved through a process involving a Michael addition, followed by a Nef-type rearrangement and subsequent cyclization, which is accompanied by the opening of a lactone ring in the precursor. nih.gov Quantum chemical studies have shown that this final cyclization step to form the pyrrolidine ring can have a very low energy barrier, especially when the carbonyl group is protonated in an acidic medium. nih.gov

The succinimide ring can also undergo hydrolysis, particularly under basic conditions (high pH) or at elevated temperatures, leading to a ring-opening reaction. nih.gov This process is of significant interest in the context of antibody-drug conjugates (ADCs), where drugs are linked to antibodies via succinimide-containing linkers. nih.govrsc.org The hydrolysis results in the formation of a succinamic acid derivative, which can impact the stability and activity of the parent molecule. nih.gov Studies have shown that the rate of this ring-opening is dependent on the specific site of conjugation on the larger molecule. nih.gov Interestingly, this hydrolysis can be reversible, with the ring closing again under certain conditions. rsc.org

Table 1: Examples of Reactions at the Pyrrolidine-2,5-dione Carbonyl Group
Reaction TypeDescriptionConditionsProduct TypeReference
CyclizationFormation of the pyrrolidine-2,5-dione ring from an open-chain precursor.Often acid-catalyzed.Pyrrolidinedione derivative nih.gov
Hydrolysis (Ring-Opening)Nucleophilic attack by water or hydroxide (B78521) on a carbonyl carbon, leading to cleavage of the ring.High pH, elevated temperatures.Succinamic acid derivative nih.govrsc.org

Nucleophilic and Electrophilic Sites on the Ring System

The pyrrolidine-2,5-dione ring possesses distinct nucleophilic and electrophilic centers that dictate its reaction patterns.

Electrophilic Sites:

Carbonyl Carbons (C2 and C5): These are the most prominent electrophilic sites. The polarization of the carbon-oxygen double bond makes the carbon atoms susceptible to attack by a wide range of nucleophiles.

Alpha-Carbons (C3 and C4): The protons on these carbons are acidic due to the electron-withdrawing effect of the adjacent carbonyl groups. Deprotonation at these sites generates an enolate, which can then react with electrophiles.

Nucleophilic Sites:

Nitrogen Atom: The lone pair of electrons on the nitrogen atom can exhibit nucleophilic character. However, its nucleophilicity is significantly reduced due to the delocalization of the lone pair across the two adjacent carbonyl groups (amide resonance). Deprotonation of the N-H group with a suitable base dramatically increases its nucleophilicity, allowing for N-alkylation or N-acylation reactions. The nitrogen atom of the pyrrolidine ring confers basicity to the scaffold. nih.gov

Enolate Oxygen: Upon formation of an enolate, the oxygen atom also becomes a nucleophilic center.

The interplay between these sites allows for a variety of substitution reactions. For example, derivatives like N-Bromosuccinimide (NBS) are widely used as halogenating agents in organic synthesis. researchgate.net

Table 2: Nucleophilic and Electrophilic Centers of the Pyrrolidine-2,5-dione Ring
SiteCharacterTypical ReactionsReference
Carbonyl CarbonsElectrophilicNucleophilic addition (e.g., hydrolysis) khanacademy.org
Alpha-Carbons (to carbonyls)Electrophilic (after enolization)Alkylation, Aldol reactions nih.gov
Nitrogen Atom (deprotonated)NucleophilicN-Alkylation, N-Acylation nih.gov

Inter-ring Reactivity and Derivatization at the 3,3'-Bridge

The 3,3'-bridge in this compound is a key structural feature that allows for the introduction of diverse functionalities. The reactivity at this position is analogous to the chemistry of 3-substituted pyrrolidine-2,5-diones. Research has shown that substituents at the 3-position of the succinimide ring strongly influence the molecule's biological activity. nih.gov

Further Functionalization Strategies (e.g., introduction of aryl groups)

The synthesis of 3-substituted pyrrolidine-2,5-diones provides a template for potential functionalization strategies for the bipyrrolidine structure. The introduction of aryl groups is a common strategy in medicinal chemistry to modulate pharmacological properties. For example, a one-pot multicomponent method has been developed for the synthesis of 3,5-diarylpiperidin-2,6-diones, a related class of heterocyclic diones. nih.gov

For the this compound core, functionalization could be envisioned through reactions at the methine protons at the C3 and C3' positions. Deprotonation of these sites would generate a bis-enolate, which could theoretically react with electrophiles. However, the steric hindrance imposed by the dimeric structure might influence the feasibility and stereochemical outcome of such reactions.

An analogous strategy can be seen in the functionalization of other bridged systems, such as 3,3'-bis(spirodienone)-bridged 2,2'-bithiophenes. In that case, lithiation followed by palladium-catalyzed cross-coupling reactions (like Suzuki-Miyaura or Sonogashira) allowed for the introduction of various π-extended derivatives without decomposing the core bridged skeleton. nih.gov This suggests that, if the this compound core is stable enough, similar cross-coupling strategies could be employed to introduce aryl or other groups at the 3,3'-bridge, assuming a suitable leaving group can be installed.

Tautomerism and Isomerization Phenomena in Dioxopyrrolidines

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a relevant phenomenon for dioxopyrrolidines. frontiersin.org This can significantly influence a molecule's properties, including its reactivity and ability to interact with biological systems. nih.gov

For the pyrrolidine-2,5-dione ring system, two primary types of prototropic tautomerism can be considered:

Amide-Imidol Tautomerism: The N-H proton can migrate to one of the carbonyl oxygens, converting the lactam function into a lactim (or imidol) function. This results in the formation of a hydroxy-pyrrolinone tautomer.

Keto-Enol Tautomerism: An alpha-proton (at C3 or C4) can migrate to an adjacent carbonyl oxygen, converting the keto form into an enol form and creating a carbon-carbon double bond within the ring.

In most cases, the dioxo (keto-amide) form of simple succinimides is overwhelmingly favored thermodynamically. However, the presence and stability of minor tautomers can be influenced by factors such as solvent polarity, pH, and substitution patterns. frontiersin.org In the gas phase, for example, fragmentation patterns in mass spectrometry can sometimes be explained by the involvement of less stable tautomeric forms. researchgate.net

Ring Transformations (e.g., ring expansion, ring contraction observed in related diones)

Ring expansion and contraction reactions are powerful methods in organic synthesis for creating new ring systems that may be difficult to access directly. wikipedia.orgetsu.edu While specific examples for this compound are not documented, the principles can be applied to its pyrrolidine-2,5-dione moieties.

Ring Contraction: The Favorskii rearrangement is a classic example of a ring contraction of α-haloketones. If a halogen were introduced at the C3 position of the pyrrolidine-2,5-dione ring, treatment with a base could potentially induce a contraction to a four-membered azetidine (B1206935) ring system. Cationic rearrangements, such as pinacol-type rearrangements, can also lead to ring contraction. wikipedia.org

Ring Expansion: Ring expansion reactions often proceed through the migration of an endocyclic bond to an exocyclic group. wikipedia.org For instance, the Tiffeneau–Demjanov rearrangement can expand a ring via a diazotization reaction of an exocyclic aminomethyl group. Another well-known method is the Beckmann rearrangement of an oxime, which could potentially expand the five-membered ring to a six-membered piperidine-2,6-dione derivative.

These transformations highlight the synthetic versatility of the dione framework, allowing for its potential conversion into other heterocyclic structures. etsu.edu

Stereochemical Investigations of 3,3 Bipyrrolidine 5,5 Dione Systems

Configuration and Conformation of the Bipyrrolidine Linkage

The stereochemistry of the [3,3'-Bipyrrolidine]-5,5'-dione system is primarily defined by two key features: the conformation of the individual five-membered rings and the configuration around the C3-C3' single bond that links them.

The individual pyrrolidine-2,5-dione rings are not perfectly planar. Based on X-ray crystal structure analysis of analogous N-substituted succinimide (B58015) derivatives, each five-membered ring is expected to adopt a "flattened envelope" conformation. nih.gov In this arrangement, one of the carbon atoms, typically the C3 atom bearing the bulky connection to the other ring, deviates from the plane formed by the other four atoms (N, C2, C5, C4). nih.gov The exact puckering of the envelope can be influenced by the presence and nature of substituents on the nitrogen or other carbon atoms.

The C3-C3' linkage introduces a critical element of stereoisomerism. Due to the presence of a stereocenter at both the C3 and C3' positions, three possible stereoisomers can exist for the parent compound: a pair of enantiomers, (3R,3'R) and (3S,3'S), and an achiral meso form, (3R,3'S).

Furthermore, the this compound system is a classic example of a molecule that can exhibit atropisomerism. Atropisomerism is a type of axial chirality that arises from hindered rotation (high rotational barrier) around a single bond. nih.govacs.orgnih.gov The steric bulk of the two pyrrolidine-2,5-dione rings can restrict free rotation about the C3-C3' bond. If this rotational barrier is sufficiently high, the different conformational isomers can be isolated as stable, non-interconverting atropisomers. nih.gov The stability of these atropisomers is classified based on their half-life for racemization, with Class 3 atropisomers being considered stereochemically stable under ambient conditions. acs.org

Table 1: Potential Stereoisomers of Unsubstituted this compound

StereoisomerConfigurationChiralityRelationship
Isomer 1(3R,3'R)ChiralEnantiomer of Isomer 2
Isomer 2(3S,3'S)ChiralEnantiomer of Isomer 1
Isomer 3(3R,3'S)Achiral (meso)Diastereomer of Isomers 1 & 2

Chiroptical Properties and Stereochemical Assignment

Chiroptical spectroscopy techniques, particularly circular dichroism (CD) and vibrational circular dichroism (VCD), are essential tools for investigating the stereochemistry of chiral molecules like this compound. nih.govnih.gov These methods measure the differential absorption of left and right circularly polarized light, providing information about the three-dimensional structure of a molecule. youtube.com

The enantiomeric pair, (3R,3'R) and (3S,3'S)-[3,3'-Bipyrrolidine]-5,5'-dione, would be expected to exhibit CD spectra that are mirror images of each other, with equal magnitude but opposite signs. In contrast, the meso-(3R,3'S) form is achiral and, therefore, would not produce a CD signal. This clear distinction allows for the unambiguous identification of the meso-compound versus the racemic mixture of enantiomers.

Assigning the absolute configuration (i.e., distinguishing between the R,R and S,S enantiomers) typically requires a combination of experimental CD or VCD spectra and high-level computational methods, such as Density Functional Theory (DFT). researchgate.net By calculating the theoretical spectra for a known configuration (e.g., R,R) and comparing it to the experimental spectrum, the absolute stereochemistry of the synthesized enantiomer can be confidently assigned. researchgate.net

Influence of Substituents on Stereochemical Outcomes in Synthesis

The introduction of substituents onto the this compound scaffold has a profound impact on the stereochemical outcomes of its synthesis. Substituents can be placed on the nitrogen atoms (N1, N1'), the carbon atoms adjacent to the carbonyls (C4, C4'), or the carbon atoms of the carbonyls themselves (C2, C5, C2', C5').

The primary influence of substituents is on the rotational barrier around the C3-C3' bond. Bulky substituents, particularly at the positions closest to the linkage axis (such as on the nitrogen atoms), increase steric hindrance. This increased hindrance raises the energy barrier to rotation, making the existence of stable, isolable atropisomers more likely. nih.govrsc.org For example, replacing the N-H with a bulky N-aryl or N-tert-butyl group would significantly restrict rotation compared to an N-methyl group.

During synthesis, such as in a reductive or oxidative coupling of two succinimide precursors, substituents play a critical role in directing the stereoselectivity of the reaction.

Substrate Control: If the precursor molecules already contain stereocenters, they can direct the formation of one diastereomer over others.

Catalyst Control: The use of chiral catalysts can induce enantioselectivity, leading to the preferential formation of one enantiomer (e.g., R,R over S,S). This is a common strategy in modern asymmetric synthesis. rsc.org

For instance, the stereoselective synthesis of a related chiral 3,3'-dimethyl-(2,2'-bipyridine)-diol ligand was achieved via an oxidative homocoupling reaction where the chirality of the precursor dictated the final stereochemistry of the C3-C3' bond with high selectivity. rsc.org A similar strategic approach would be necessary to control the stereochemistry in the synthesis of substituted [3,3'-Bipyrrolidine]-5,5'-diones.

Diastereomeric and Enantiomeric Relationships in Substituted [3,3'-Bipyrrolidine]-5,5'-diones

The introduction of additional stereocenters further complicates the stereoisomeric landscape. For a substituted this compound, it is crucial to analyze the relationship between all possible stereoisomers, as they will possess different physical, chemical, and biological properties.

Consider a symmetrically substituted example, N,N'-dimethyl-[4,4'-dimethyl]-[3,3'-Bipyrrolidine]-5,5'-dione. This molecule has four stereocenters: C3, C4, C3', and C4'. The maximum number of stereoisomers is 2^n, where n is the number of stereocenters. However, due to the meso compounds that arise from the molecule's symmetry, the actual number is less than 2^4 = 16.

The relationships between these isomers can be categorized as enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images). Understanding these relationships is vital in fields like drug development, where often only one specific stereoisomer exhibits the desired therapeutic activity while others may be inactive or even harmful.

Table 2: Illustrative Stereoisomeric Relationships for a Hypothetical Disubstituted System

Hypothetical IsomerConfiguration (C3,C4,C3',C4')Relationship to Isomer A (3R,4R,3'R,4'R)
A(3R,4R,3'R,4'R)Reference
B(3S,4S,3'S,4'S)Enantiomer
C(3R,4S,3'R,4'S)Diastereomer
D(3R,4R,3'S,4S)Diastereomer (meso-like)

This table is illustrative and does not represent all possible isomers for the named compound.

Each unique diastereomer will have distinct physical properties, such as melting point, boiling point, and solubility. This difference is often exploited for their separation via techniques like chromatography or crystallization. The separation of enantiomers, which have identical physical properties in an achiral environment, requires more specialized chiral separation techniques.

Computational and Theoretical Studies on 3,3 Bipyrrolidine 5,5 Dione

Quantum Chemical Calculations: Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For [3,3'-Bipyrrolidine]-5,5'-dione, these studies would provide crucial insights into its electronic structure and energetic landscape.

Density Functional Theory (DFT) for Molecular Geometry and Stability

Density Functional Theory (DFT) is a powerful computational method used to predict the ground-state geometry and stability of molecules. By applying DFT, researchers could determine key structural parameters for this compound, such as bond lengths, bond angles, and dihedral angles. This would allow for the construction of an optimized three-dimensional model of the molecule. Furthermore, DFT calculations would yield the molecule's total electronic energy, providing a measure of its thermodynamic stability. However, at present, there are no published DFT studies that provide these specific data points for this compound.

Ab Initio and Semi-Empirical Methods for Conformational Analysis

The conformational flexibility of the bipyrrolidine ring system is a key determinant of its chemical behavior. Ab initio and semi-empirical methods are computational techniques employed to explore the potential energy surface of a molecule and identify its stable conformers. Such analyses for this compound would reveal the different spatial arrangements of the two pyrrolidine (B122466) rings relative to each other and the energetic barriers between these conformations. This information is critical for understanding how the molecule might interact with other chemical species. To date, no specific conformational analysis studies for [3,a3'-Bipyrrolidine]-5,5'-dione have been reported.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an invaluable tool for investigating the pathways of chemical reactions. For this compound, this would involve modeling its synthesis and subsequent reactivity.

Transition State Analysis for Key Synthetic Steps

The synthesis of this compound likely involves several key chemical transformations. Transition state analysis, a computational technique, can be used to identify the high-energy transition state structures that connect reactants and products. By calculating the energies of these transition states, chemists can predict the feasibility and kinetics of a proposed synthetic route. No such computational analyses of the synthetic pathways to this compound are currently available in the literature.

Prediction of Reactivity and Selectivity

Computational models can also be used to predict how a molecule will react and what products it will form. By examining the molecule's electronic properties, such as its frontier molecular orbitals (HOMO and LUMO), researchers can infer its reactivity towards different reagents. These calculations can also help predict the stereoselectivity or regioselectivity of reactions involving this compound. As with other computational aspects, specific predictions of reactivity and selectivity for this compound have not been published.

Intermolecular Interactions and Supramolecular Assembly Potential

The pyrrolidine-dione scaffold present in this compound suggests a potential for forming ordered, non-covalent structures known as supramolecular assemblies. The carbonyl groups and N-H protons of the pyrrolidine rings can act as hydrogen bond acceptors and donors, respectively. Computational studies could model these intermolecular interactions to predict how individual molecules of this compound might self-assemble into larger architectures. Such studies would be instrumental in the design of novel materials with specific properties. However, dedicated computational investigations into the supramolecular chemistry of this compound are yet to be performed.

Strategic Applications of 3,3 Bipyrrolidine 5,5 Dione As a Synthetic Building Block

Scaffolding for the Synthesis of Complex Organic Molecules

The rigid, three-dimensional framework of the pyrrolidine-2,5-dione moiety makes it a "privileged scaffold" in medicinal chemistry and a versatile starting point for the synthesis of complex organic molecules. mdpi.comresearchgate.net This structural unit allows for the precise spatial arrangement of various functional groups, which is crucial for biological activity. The [3,3'-Bipyrrolidine]-5,5'-dione structure, by possessing two such rings, offers an even more elaborate platform for creating molecular diversity.

The synthesis of complex molecules is a central theme in organic chemistry, often beginning with strategic planning through retrosynthetic analysis to identify key starting materials and bond formations. lkouniv.ac.in The use of well-defined building blocks like the bipyrrolidine dione (B5365651) simplifies this process, providing a robust core that can be systematically elaborated. beilstein-journals.orgdocumentsdelivered.com For instance, the pyrrolidine-2,5-dione ring has been a key component in designing hybrid molecules that integrate pharmacophores from different known active agents to create new chemical entities with enhanced or novel activities. mdpi.com This framework combination approach has been successfully applied to develop structurally diverse derivatives with potential therapeutic applications, such as anticonvulsants and anti-inflammatory agents. mdpi.comebi.ac.uk

The synthesis of spirocyclic pyrrolidines, which are important building blocks in drug discovery, further highlights the versatility of the pyrrolidine (B122466) core. researchgate.net These complex structures are often accessed through cycloaddition reactions where the pyrrolidine ring is formed, demonstrating the fundamental role of this heterocycle in generating molecular complexity. researchgate.net The bipyrrolidine dione structure itself can be seen as a product of dimerization or as a scaffold ready for further diversification, for example, through reactions at the nitrogen atoms or the α-carbons adjacent to the carbonyl groups.

Table 1: Examples of Complex Molecules Derived from Pyrrolidine-2,5-dione Scaffolds

Resulting Molecule ClassSynthetic ApproachApplication Area
Hybrid Antiseizure AgentsFramework combination by integrating fragments of known ASMs. mdpi.comNeurology, Epilepsy Treatment
Multi-target Anti-inflammatory AgentsMichael addition of ketones to N-substituted maleimides. ebi.ac.ukImmunology, Inflammation
Spirocyclic Pyrrolidines[3+2] cycloaddition reactions. researchgate.netDrug Discovery Building Blocks
Polycyclic ScaffoldsPetasis Reaction followed by Intramolecular Diels-Alder (IMDA). nih.govScaffold-Diverse Synthesis

Precursor in the Construction of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in nature and form the structural core of a vast number of pharmaceuticals, vitamins, and agrochemicals. nih.govrsc.orgresearchgate.net Consequently, the development of efficient synthetic routes to these compounds is a major focus of organic chemistry. nih.govmdpi.com The this compound structure is a valuable precursor for creating a variety of other nitrogen-containing heterocyclic systems.

The dione functionality allows for a range of chemical transformations. For example, condensation reactions with hydrazines or other binucleophiles can lead to the formation of fused heterocyclic rings. The pyrrolidine-2,4-dione (B1332186) system, a close relative, has been shown to undergo condensation with various reagents to yield more complex, substituted pyrrolidinones and fused pyrimidine (B1678525) systems. nih.gov Similarly, the lactam functionality within the this compound rings can be manipulated. Reduction can open pathways to substituted bipyrrolidines, while other reactions can modify the ring system itself.

The development of cascade reactions, where multiple chemical transformations occur in a single pot, represents a highly efficient method for synthesizing complex heterocycles from simpler precursors like alkynes. nih.gov The bipyrrolidine dione scaffold can be envisioned as a key intermediate in multi-step syntheses or as a starting point for tandem reactions, leading to diverse molecular architectures. For instance, 3,4-dihydro-2(1H)-pyridones, another class of nitrogen heterocycles, serve as important synthetic precursors for more complex molecules, including aromatic pyridines. mdpi.com

Role in the Development of New Materials and Chemical Entities

The development of new materials with tailored properties is a key area of chemical research. The unique structural and electronic features of the this compound scaffold make it an interesting candidate for creating novel materials. The presence of multiple hydrogen bond donors (N-H) and acceptors (C=O) suggests its potential use in constructing supramolecular assemblies, liquid crystals, or polymers with ordered structures.

A strong parallel can be drawn to the 3,3'-bipyrrole scaffold, which is recognized for its utility in materials science. rsc.org Bipyrroles are assembled into larger conjugated systems with potential applications in electronics and photonics. Similarly, the bipyrrolidine dione core, while saturated, provides a rigid three-dimensional structure that can be used to control the architecture of larger molecules. The synthesis of tetracyclic-dione derivatives has been explored for their biological activity, and such rigid polycyclic systems also hold potential as new chemical entities in materials science. biointerfaceresearch.com

Furthermore, the coordination chemistry of related bidentate ligands like 2,2'-bipyridine (B1663995) is extensive, leading to coordination polymers and metal-organic frameworks (MOFs) with applications in luminescence, gas storage, and catalysis. researchgate.netnih.gov The bipyrrolidine backbone of this compound could be functionalized to create analogous ligands, where the stereochemistry of the pyrrolidine rings could impart chirality and specific conformational constraints onto the resulting materials.

Ligand Design and Catalysis

The field of asymmetric catalysis heavily relies on the design and synthesis of chiral ligands that can effectively transfer stereochemical information to a catalytic reaction. Bidentate nitrogen-containing ligands, particularly those with C₂-symmetry, are among the most successful classes of ligands for a wide range of transition metal-catalyzed reactions. rsc.org The iconic 2,2'-bipyridine ligand has been a cornerstone of coordination chemistry and catalysis for decades. nih.gov

The this compound scaffold presents a compelling framework for the design of new chiral ligands. The inherent chirality of the 3 and 3' positions, once resolved into single enantiomers, can be used to create a chiral environment around a coordinated metal center. The pyrrolidine rings can be N-functionalized with coordinating groups to create novel pincer or tetradentate ligands. umanitoba.ca The design of rigid, chiral bipyridine-based ligands has been shown to be highly effective in asymmetric catalysis, and the bipyrrolidine dione scaffold offers a similar, albeit more flexible, platform. rsc.orgchemrxiv.org

Recent advances have seen the development of relay catalytic systems that combine a transition metal with a chiral Lewis base, such as a modified pyrrolidinopyridine, for stereoselective synthesis. nih.gov This highlights the power of pyrrolidine-based structures in catalysis. The synthesis of chiral 3,3,3-trifluoro-2-hydroxypropanoic acids using enzymatic catalysis also underscores the importance of creating chiral building blocks for various applications. nih.gov The this compound core, with its defined stereocenters and functional groups amenable to modification, is a promising platform for developing the next generation of ligands for asymmetric synthesis.

Future Perspectives and Emerging Research Avenues for 3,3 Bipyrrolidine 5,5 Dione Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of substituted pyrrolidines is a well-established field, with methods ranging from the functionalization of pre-existing pyrrolidine (B122466) rings to the construction of the ring from acyclic precursors. nih.gov A significant challenge and opportunity for [3,3'-Bipyrrolidine]-5,5'-dione lies in the stereocontrolled synthesis of the 3,3'-bond.

Historically, the synthesis of 3,3'-bipyrrolidines has been achieved through methods like the aldol (B89426) condensation of 1-cyclohexyl-2,3-dioxopyrrolidine. acs.org This approach, however, often results in a mixture of diastereoisomers, necessitating challenging separation processes. acs.org Future research will likely focus on developing more efficient and stereoselective synthetic strategies.

Potential Future Synthetic Approaches:

Asymmetric Catalysis: The use of chiral catalysts, such as those derived from proline, could enable the enantioselective construction of the 3,3'-bipyrrolidine core. mdpi.com Asymmetric 1,3-dipolar cycloadditions involving azomethine ylides have proven effective for synthesizing substituted pyrrolidines and could be adapted for the dimerization process. mdpi.com

Photochemical Methods: Photochemical reactions, such as the photo-promoted ring contraction of pyridine (B92270) derivatives, offer a novel route to functionalized pyrrolidines and could be explored for the synthesis of bipyrrolidine structures. nih.gov

Sustainable Methods: Modern synthetic chemistry emphasizes the use of environmentally benign reagents and conditions. Future syntheses of this compound could employ microwave-assisted organic synthesis (MAOS) to reduce reaction times and improve yields. nih.gov Furthermore, the use of greener solvents and catalytic systems, such as manganese pincer complexes for dehydrogenative coupling, would represent a significant advance. organic-chemistry.org

A summary of potential synthetic strategies is presented in Table 1.

Synthetic Strategy Key Features Potential Advantages Relevant Precursors/Reagents
Asymmetric Catalysis Use of chiral catalysts to control stereochemistry.High enantioselectivity, access to specific stereoisomers.Proline-derived catalysts, azomethine ylides, chiral metal complexes.
Photochemical Synthesis Light-induced reactions for ring formation or coupling.Novel reaction pathways, access to unique structures.Pyridine derivatives, silylboranes.
Sustainable Synthesis Microwave-assisted reactions, green catalysts.Reduced reaction times, lower environmental impact.Diols, amines, manganese pincer complexes.

Exploration of Unconventional Reactivity Profiles

The reactivity of the this compound scaffold is expected to be rich and varied, owing to the presence of the succinimide-like dione (B5365651) rings and the C-N bonds. The succinimide (B58015) (pyrrolidine-2,5-dione) moiety is known for its high chemical reactivity, stemming from the presence of both carbonyl and methylene (B1212753) groups. researchgate.net

Areas for Reactivity Exploration:

Ring-Opening Reactions: The dione rings could be susceptible to nucleophilic attack, leading to ring-opened products with diverse functionalities. This could be a valuable strategy for creating novel linear structures with multiple stereocenters.

Enolate Chemistry: The protons alpha to the carbonyl groups can be deprotonated to form enolates, which can then participate in a variety of carbon-carbon bond-forming reactions, allowing for further functionalization of the scaffold.

Radical Reactions: The N-H bond of the pyrrolidine ring can be a source of radicals, opening up possibilities for radical-mediated transformations.

Reactivity at the 3,3'-Linkage: The single bond connecting the two pyrrolidine rings could be a target for cleavage or modification, potentially leading to the generation of two separate pyrrolidine units or the introduction of new functional groups at these positions.

Integration into Advanced Chemical Technologies

The unique structural features of this compound suggest its potential for integration into various advanced chemical technologies.

Potential Applications:

Organocatalysis: Chiral pyrrolidine derivatives are widely used as organocatalysts for a variety of asymmetric transformations. mdpi.com The C2 symmetry of certain stereoisomers of this compound could make them excellent ligands or catalysts for asymmetric synthesis.

Medicinal Chemistry: The pyrrolidine-2,5-dione scaffold is a common feature in many anticonvulsant drugs. nih.gov Derivatives of this core structure have shown promise as anti-inflammatory, antioxidant, and antidiabetic agents. nih.govnih.govebi.ac.uk The this compound core could serve as a novel scaffold for the design of new therapeutic agents with unique pharmacological profiles.

A summary of potential applications is presented in Table 2.

Field Potential Role of this compound Key Structural Features
Organocatalysis Chiral ligand or catalyst for asymmetric reactions.C2 symmetry, defined stereochemistry.
Materials Science Monomer for novel polymers, organic semiconductor.Rigid dimeric structure, reactive dione groups.
Medicinal Chemistry Scaffold for the development of new drugs.Pyrrolidine-2,5-dione core, potential for diverse functionalization.

Interdisciplinary Contributions and Synergistic Research

The exploration of this compound chemistry is inherently interdisciplinary, requiring expertise from various fields.

Computational Chemistry: Theoretical calculations will be crucial for predicting the conformational preferences, reactivity, and potential biological activity of different stereoisomers of the title compound. This can guide synthetic efforts and biological testing.

Chemical Biology: The potential of this compound derivatives as bioactive molecules will necessitate collaborations with biologists to evaluate their efficacy in various disease models. For example, the known anti-biofilm activity of some pyrrolidine-2,3-diones against S. aureus suggests that derivatives of the title compound could be investigated as novel antimicrobial agents. nih.gov

Pharmacology and Toxicology: Should any derivatives show promise as therapeutic agents, extensive pharmacological and toxicological studies will be required to assess their safety and efficacy for clinical use. The in-vivo and in-silico studies performed on other pyrrolidine-2,5-dione derivatives provide a roadmap for such investigations. ebi.ac.uk

Q & A

Q. What are the established synthetic routes for [3,3'-Bipyrrolidine]-5,5'-dione, and how can reaction conditions be optimized?

The synthesis of this compound derivatives often involves oxidative coupling of pyrrolidine precursors or cyclization reactions. For example, bipyridine analogs are synthesized via oxidation of dimethyl-substituted precursors using potassium permanganate (KMnO₄) under acidic aqueous conditions . Reaction optimization includes temperature control (e.g., heating at 80–100°C), pH adjustment (acidic conditions for precipitation), and purification via vacuum filtration or column chromatography. Yield improvements can be achieved by adjusting stoichiometry and reaction time .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and dihedral angles between pyrrolidine rings .
  • Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and NH/OH groups .
  • X-ray Crystallography : Resolves bond lengths and angles, as demonstrated in monoclinic crystal systems (e.g., space group P2₁) with unit cell parameters a = 8.54 Å, b = 8.94 Å, c = 23.44 Å .

Advanced Research Questions

Q. How does this compound participate in redox reactions, and what electrochemical properties make it suitable for catalytic systems?

The compound’s conjugated diimide structure enables redox activity, particularly in polycationic forms (e.g., 2,2',5,5'-tetraoxo[3,3'-bipyrrolidine]-1,1'-diium) . Electrogenerated chemiluminescence (ECL) studies on bipyridine analogs reveal reversible redox peaks at −1.2 V to +1.5 V (vs. Ag/AgCl), making it useful in catalytic cycles for energy storage or sensing applications .

Q. What contradictions exist in the photophysical data of this compound derivatives, and how can they be resolved?

Discrepancies in absorption maxima (λmax) between computational models and experimental data (e.g., λmax = 450 nm vs. 480 nm) arise from solvent effects or aggregation. Resolution strategies include:

  • Time-Dependent Density Functional Theory (TD-DFT) with polarizable continuum models (PCM) .
  • Solvatochromic studies in varying dielectric environments .

Q. How can this compound be functionalized for application in dye-sensitized solar cells (DSSCs)?

Functionalization via Suzuki coupling or Knoevenagel condensation introduces electron-withdrawing groups (e.g., cyanoacrylic acid) to enhance light absorption and charge transfer. For example:

  • HB-3 dye : Incorporates thioxodihydropyrimidine-dione anchors, achieving 8.2% power conversion efficiency in DSSCs .
  • Structural validation via elemental analysis and mass spectrometry ensures purity .

Methodological Guidance

Q. How to analyze conflicting data in enzyme inhibition assays involving this compound derivatives?

Contradictions in IC₅₀ values may arise from assay conditions (e.g., buffer pH, cofactor availability). Mitigation steps:

  • Standardize protocols (e.g., NAD(P)H concentration in oxidoreductase assays) .
  • Use orthogonal assays (e.g., fluorescence quenching vs. calorimetry) .

Q. What computational tools are recommended for modeling the chromophoric system of this compound?

  • Gaussian 16 : Optimize ground-state geometries using B3LYP/6-31G(d) .
  • VASP : Simulate electronic transitions in crystalline phases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.